4-[(4-chlorobenzyl)oxy]-N'-{(Z)-[2-(hexyloxy)phenyl]methylidene}benzohydrazide
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Overview
Description
4-[(4-CHLOROPHENYL)METHOXY]-N’-[(Z)-[2-(HEXYLOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a chlorophenyl group, a methoxy group, and a hexyl group, among others. Its diverse functional groups make it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-CHLOROPHENYL)METHOXY]-N’-[(Z)-[2-(HEXYLOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorophenylmethanol with methoxybenzaldehyde under acidic conditions to form an intermediate, which is then reacted with hexylphenylhydrazine in the presence of a catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(4-CHLOROPHENYL)METHOXY]-N’-[(Z)-[2-(HEXYLOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[(4-CHLOROPHENYL)METHOXY]-N’-[(Z)-[2-(HEXYLOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-CHLOROPHENYL)METHOXY]-N’-[(Z)-[2-(HEXYLOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, while its anticancer effects could be related to the inhibition of specific enzymes or signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline
- 2-Methoxy-5-[(phenylamino)methyl]phenol
- (4-Chlorophenyl)(4-methoxyphenyl)methanone
Uniqueness
4-[(4-CHLOROPHENYL)METHOXY]-N’-[(Z)-[2-(HEXYLOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be suitable for .
Properties
Molecular Formula |
C27H29ClN2O3 |
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Molecular Weight |
465.0 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methoxy]-N-[(Z)-(2-hexoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C27H29ClN2O3/c1-2-3-4-7-18-32-26-9-6-5-8-23(26)19-29-30-27(31)22-12-16-25(17-13-22)33-20-21-10-14-24(28)15-11-21/h5-6,8-17,19H,2-4,7,18,20H2,1H3,(H,30,31)/b29-19- |
InChI Key |
ZKGKHDOILGKHJO-CEUNXORHSA-N |
Isomeric SMILES |
CCCCCCOC1=CC=CC=C1/C=N\NC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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